molecular formula C12H14N4O3S2 B2419986 N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 1396801-04-9

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2419986
CAS No.: 1396801-04-9
M. Wt: 326.39
InChI Key: MLWRGMUFDIPJNB-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide has several scientific research applications:

Preparation Methods

The synthesis of N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Comparison with Similar Compounds

N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c17-21(18,11-2-1-7-20-11)15-10-8-13-12(14-9-10)16-3-5-19-6-4-16/h1-2,7-9,15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWRGMUFDIPJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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